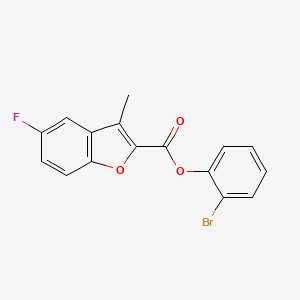
3-(3-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that belongs to the family of indazoles. It has been studied for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves the inhibition of various enzymes. It has been found to inhibit tyrosine kinase, which plays a crucial role in cell proliferation and differentiation. This compound has also been found to inhibit protein kinase C, which is involved in signal transduction pathways. Additionally, it has been shown to inhibit cyclin-dependent kinase, which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one have been studied extensively. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit angiogenesis, which is the process of blood vessel formation. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which may affect the accuracy of the experimental results.
Future Directions
There are several future directions for the study of 3-(3-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One direction is to further investigate its potential use in cancer therapy. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies may lead to the development of new cancer treatments. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. Additionally, further studies may be conducted to investigate the potential side effects and toxicity of this compound.
In conclusion, 3-(3-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has been studied for its potential use in scientific research applications. Its potent inhibitory activity against various enzymes and its ability to induce apoptosis in cancer cells make it a valuable tool for studying biological processes and developing new cancer treatments. However, its potential toxicity should be carefully considered in future studies.
Synthesis Methods
The synthesis of 3-(3-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through a multistep process. One method involves the reaction of 3-bromobenzaldehyde with 2,3-dimethyl-1,3-butadiene in the presence of a base to form the corresponding chalcone. The chalcone is then cyclized with hydrazine hydrate to yield the desired indazole product.
Scientific Research Applications
3-(3-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been studied for its potential use in scientific research applications. It has been found to exhibit potent inhibitory activity against several enzymes such as tyrosine kinase, protein kinase C, and cyclin-dependent kinase. This compound has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-(3-bromophenyl)-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-15(2)7-11-13(12(19)8-15)14(18-17-11)9-4-3-5-10(16)6-9/h3-6H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEWRUJJWVDJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5132055.png)
![N-(3-chloro-4-fluorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5132060.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene](/img/structure/B5132072.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5132079.png)
![N-[5-(1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5132087.png)
![(1-methyl-3-phenylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B5132105.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzamide](/img/structure/B5132107.png)
![4-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B5132108.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5132116.png)
![3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide](/img/structure/B5132119.png)
![dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate](/img/structure/B5132143.png)
![2-(4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5132145.png)
![2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5132150.png)
